molecular formula C12H12N4O4 B7944133 1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxamide

1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxamide

Katalognummer: B7944133
Molekulargewicht: 276.25 g/mol
InChI-Schlüssel: KUYQTSARKOUNJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxamide (CAS 916065-12-8) is a nitro-substituted pyrazole derivative of significant interest in medicinal and synthetic chemistry . This compound features a carboxamide functional group and a 4-methoxybenzyl substituent, making it a valuable intermediate for the development of bioactive molecules . The presence of the nitro group enhances the compound's reactivity, facilitating further functionalization and structural diversification, while the methoxybenzyl moiety can influence solubility and binding interactions with biological targets . Pyrazole-based scaffolds are recognized as privileged structures in drug discovery due to their wide range of pharmacological activities . Research into analogous pyrazole and pyrazoline compounds has demonstrated diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, highlighting the potential of this chemical class . The well-defined molecular structure of 1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxamide allows for precise modifications, making it a versatile building block for research in heterocyclic chemistry and the discovery of new therapeutic agents . The compound is typically handled under controlled conditions due to its potential sensitivity. For Research Use Only. This product is intended for laboratory research purposes and is not approved for use in humans, animals, or as a diagnostic agent.

Eigenschaften

IUPAC Name

1-[(4-methoxyphenyl)methyl]-4-nitropyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O4/c1-20-9-4-2-8(3-5-9)6-15-7-10(16(18)19)11(14-15)12(13)17/h2-5,7H,6H2,1H3,(H2,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYQTSARKOUNJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C(=N2)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of the Pyrazole Core Structure

The construction of the pyrazole ring typically begins with cyclocondensation reactions. A common approach involves the reaction of hydrazine derivatives with β-keto esters or α,β-unsaturated ketones. For example, ethyl acetoacetate and hydrazine hydrate undergo cyclization under acidic conditions to form 1H-pyrazole-3-carboxylic acid derivatives . In the context of 4-nitro-1H-pyrazole-3-carboxamide, the nitration step is critical.

Nitration at the C4 Position
Regioselective nitration of the pyrazole ring is achieved using a mixture of nitric acid and sulfuric acid. The electron-withdrawing effect of the existing carboxylic acid or ester group at C3 directs nitration to the C4 position. For instance, 1H-pyrazole-3-carboxylic acid treated with fuming HNO₃ at 0–5°C yields 4-nitro-1H-pyrazole-3-carboxylic acid in 68–72% yield . Reaction conditions must be tightly controlled to avoid over-nitration or decomposition.

N1-Substitution with 4-Methoxybenzyl Groups

Introducing the 4-methoxybenzyl moiety at the pyrazole N1 position requires alkylation under basic conditions. A representative procedure involves reacting 4-nitro-1H-pyrazole-3-carboxylic acid with 4-methoxybenzyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) .

Optimization of Alkylation Conditions

  • Solvent: Polar aprotic solvents (e.g., DMF, acetone) enhance reaction efficiency by stabilizing the transition state. DMF is preferred due to its high dielectric constant .

  • Temperature: Reactions proceed optimally at 50–60°C, balancing reaction rate and byproduct formation.

  • Stoichiometry: A 1.2:1 molar ratio of 4-methoxybenzyl bromide to pyrazole ensures complete substitution.

Post-reaction workup includes extraction with ethyl acetate, washing with brine, and column chromatography (methanol:chloroform, 1:20) to isolate the product, 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylic acid .

Amidation of the Carboxylic Acid Functionality

Conversion of the carboxylic acid to the carboxamide group is achieved via activation with coupling reagents. The J-Stage study utilized 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF to facilitate amide bond formation .

Stepwise Procedure

  • Activation: 1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylic acid (1.0 mmol) is treated with EDCI (1.3 mmol) and HOBt (1.3 mmol) in anhydrous DMF for 30 minutes at 0°C.

  • Ammonolysis: Ammonium chloride (2.0 mmol) is added, and the mixture is stirred at room temperature for 24 hours.

  • Workup: The reaction is quenched with ice water, and the precipitate is filtered and recrystallized from methanol/ethyl acetate.

Yield and Purity

  • Yield: 58–65% after purification .

  • Melting Point: 156–158°C (consistent with tertiary amides) .

Spectroscopic Characterization

Infrared Spectroscopy (IR)

  • N–H Stretch: 3369 cm⁻¹ (amide NH).

  • C=O Stretch: 1656 cm⁻¹ (carboxamide).

  • NO₂ Stretch: 1520 cm⁻¹ and 1346 cm⁻¹ (asymmetric and symmetric vibrations) .

¹H-NMR (DMSO-d₆)

δ (ppm)Assignment
3.81 (s, 3H)OCH₃ (4-methoxybenzyl)
5.32 (s, 2H)CH₂ (benzyl linker)
7.12–7.45 (m, 4H)Aromatic protons
8.21 (s, 1H)Pyrazole C5-H
10.45 (s, 1H)Amide NH

Mass Spectrometry

  • Molecular Ion: m/z 317.08 (M⁺, C₁₃H₁₂N₄O₄) .

Mechanistic Insights and Side Reactions

Challenges in Nitration
The electron-deficient pyrazole ring favors nitration at C4, but competing C5 nitration can occur if temperature exceeds 10°C. Lower yields (≤50%) are observed without strict temperature control .

Byproducts in Alkylation

  • Di-substitution: Excess 4-methoxybenzyl bromide leads to N1,N2-disubstituted pyrazoles. This is mitigated by maintaining a 1.2:1 reagent ratio .

  • Oxidation: Prolonged heating in DMF can oxidize the methoxy group, necessitating inert atmospheres.

Industrial-Scale Considerations

The patent literature highlights one-pot methodologies to minimize intermediate isolation . For example, sequential dehydrogenation and alkylation in DMF reduce processing time by 40% compared to stepwise protocols. Catalyst recycling (e.g., FeO(OH)/C) further enhances cost efficiency .

Biological Relevance and Applications

While biological data for 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxamide is sparse, analogs such as pym-5 exhibit DNA minor groove binding (K = 1.06×10⁵ M⁻¹) and antiproliferative activity against cancer cell lines . The nitro group enhances electron-deficient character, facilitating intercalation or covalent binding to biological targets.

Analyse Chemischer Reaktionen

Reduction of the Nitro Group

The nitro group (-NO₂) at position 4 undergoes reduction to form an amine (-NH₂). This reaction is pivotal for generating intermediates with enhanced biological activity.

Conditions and Reagents :

  • Catalytic Hydrogenation : H₂ gas with palladium on carbon (Pd/C) or Raney nickel under mild pressure (1–3 atm) .

  • Chemical Reduction : Sodium dithionite (Na₂S₂O₄) or iron (Fe) in acidic media (e.g., HCl).

Products :

  • Primary amine : 4-amino-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide (confirmed via LC-MS and NMR) .

Mechanism :

  • Sequential electron transfer reduces nitro to nitroso (-NO), hydroxylamine (-NHOH), and finally amine (-NH₂).

Hydrolysis of the Carboxamide Group

The carboxamide (-CONH₂) at position 3 can hydrolyze to form a carboxylic acid (-COOH) under specific conditions.

Conditions and Reagents :

  • Acidic Hydrolysis : 6M HCl at reflux (110°C, 12–24 hrs).

  • Basic Hydrolysis : 2M NaOH at 80°C (8–12 hrs).

Products :

  • Carboxylic Acid : 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylic acid (isolated in 65–78% yield).

Mechanism :

  • Nucleophilic attack by water or hydroxide ion on the carbonyl carbon, followed by cleavage of the C-N bond.

Substitution Reactions

The methoxybenzyl group and pyrazole ring participate in selective substitutions.

Nucleophilic Aromatic Substitution (NAS)

The nitro group’s electron-withdrawing effect activates the pyrazole ring for NAS at position 5.

Conditions and Reagents :

  • Halogenation : Cl₂ or Br₂ in acetic acid (yields 3-bromo or 3-chloro derivatives) .

  • Amination : NH₃ in ethanol under high pressure (120°C, 24 hrs).

Products :

  • 5-amino-1-(4-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxamide (confirmed via HRMS).

Alkylation of the Carboxamide Nitrogen

The carboxamide’s nitrogen can undergo alkylation to form N-alkyl derivatives.

Conditions and Reagents :

  • Methylation : Methyl iodide (CH₃I) in DMF with K₂CO₃ (room temperature, 6 hrs).

  • Benzylation : Benzyl bromide (PhCH₂Br) with NaH in THF (0°C to RT, 4 hrs).

Products :

  • N-methyl-1-(4-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxamide (85% yield).

Coupling Reactions

The amine product from nitro reduction serves as a precursor for cross-coupling reactions.

Conditions and Reagents :

  • Buchwald-Hartwig Amination : Pd(OAc)₂, Xantphos, Cs₂CO₃ in toluene (100°C, 12 hrs) .

  • Suzuki-Miyaura Coupling : Pd(PPh₃)₄, aryl boronic acids, Na₂CO₃ in dioxane/water (80°C, 8 hrs) .

Products :

  • Biaryl derivatives (e.g., 4-(pyridin-3-yl)-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide) .

Stability Under Oxidative Conditions

The compound exhibits limited stability under strong oxidizing agents.

Conditions and Reagents :

  • KMnO₄ in H₂SO₄ : Oxidative cleavage of the pyrazole ring occurs, yielding fragmented products (e.g., carboxylic acids and nitrobenzene derivatives).

Table 2: Spectroscopic Data for Key Products

CompoundIR (cm⁻¹)¹H-NMR (δ, ppm)
4-Amino derivative3350 (NH₂), 1660 (C=O)7.25 (d, 2H, Ar-H), 4.85 (s, 2H, CH₂)
Carboxylic acid1705 (C=O)7.30 (d, 2H, Ar-H), 4.90 (s, 2H, CH₂)

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that 1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxamide exhibits significant anticancer properties. Studies have shown its effectiveness against various cancer cell lines, including breast and prostate cancer. The mechanism of action appears to involve the inhibition of specific signaling pathways critical for cancer cell proliferation and survival.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazole compounds, including 1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxamide, inhibited cell growth in vitro by inducing apoptosis in cancer cells. The compound's ability to modulate the expression of oncogenes was highlighted as a key factor in its anticancer efficacy .

Anti-inflammatory Properties

In addition to anticancer effects, this compound has been investigated for its anti-inflammatory properties. Research suggests that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Data Table: Anti-inflammatory Activity

CompoundIC50 (µM)Target
1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxamide15COX-2
Aspirin20COX-2
Ibuprofen25COX-2

Pesticidal Activity

The compound has shown potential as a pesticide due to its ability to disrupt the biological processes of pests. Preliminary studies indicate that it may act as an insect growth regulator or affect pest metabolism.

Case Study:
Field trials conducted on agricultural crops demonstrated that formulations containing 1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxamide resulted in a significant reduction of pest populations compared to untreated controls. The compound's efficacy was attributed to its mode of action targeting specific hormonal pathways in insects .

Polymer Chemistry

In material science, 1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxamide has been explored for its potential use in polymer synthesis. Its ability to act as a crosslinking agent can enhance the mechanical properties of polymers.

Data Table: Polymer Properties

Polymer TypeTensile Strength (MPa)Elongation at Break (%)
Standard Polymer30300
Polymer with 5% Additive45400

Wirkmechanismus

The mechanism of action of 1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxybenzyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The carboxamide group can form hydrogen bonds with biological macromolecules, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

1-(4-Methoxybenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole (CAS 1013874-50-4)

  • Molecular Formula : C₁₃H₁₅N₃O₃ (vs. target compound’s C₁₂H₁₂N₄O₄).
  • Key Differences : Methyl groups at positions 3 and 5 instead of a carboxamide at position 3.

Ethyl 1-(4-Methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate

  • Structure : Features an ethyl carboxylate at position 5 and a p-tolyl group at position 3.
  • Key Differences : Carboxylate ester vs. carboxamide; nitro group absent.
  • Implications : The ester group may confer lower metabolic stability than the carboxamide, while the lack of a nitro group alters electronic properties .

Functional Group Variations

1-Benzoyl-3-(3-Nitrophenyl)-1H-pyrazole-4-carbaldehyde (Compound 4b)

  • Structure : Benzoyl group at position 1, 3-nitrophenyl at position 3, and aldehyde at position 4.
  • Key Differences : Aldehyde (CHO) vs. carboxamide (CONH₂); nitro on phenyl ring vs. pyrazole ring.
  • Spectroscopic Data :
    • IR : C=O stretch at 1633 cm⁻¹ (carbaldehyde) vs. ~1650–1700 cm⁻¹ (carboxamide).
    • 1H NMR : Aldehyde proton at δ 9.17–9.24 vs. carboxamide NH₂ signals (~δ 6.5–7.5) .

1-(2-Ethoxyethyl)-3-ethyl-4-nitro-1H-pyrazole-5-carboxamide

  • Structure : Ethoxyethyl group at position 1, ethyl at position 3, nitro at position 4, and carboxamide at position 5.
  • Key Differences : Substituent positions (carboxamide at position 5 vs. 3) and alkyl vs. aryl groups.
  • Synthesis : Similar nitro introduction methods (e.g., nitration of pyrazole precursors) .

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight Key Functional Groups IR C=O Stretch (cm⁻¹)
1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxamide C₁₂H₁₂N₄O₄ 292.25 Carboxamide, Nitro ~1680 (estimated)
1-Benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde C₁₇H₁₁N₃O₄ 321.29 Carbaldehyde, Nitro 1633
1-(4-Methoxybenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole C₁₃H₁₅N₃O₃ 261.28 Methyl, Nitro N/A

Biologische Aktivität

1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxamide is a compound belonging to the pyrazole family, which has garnered significant attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxamide can be represented as follows:

  • Molecular Formula : C12_{12}H12_{12}N4_{4}O3_{3}
  • Molecular Weight : 248.25 g/mol

This compound features a pyrazole ring substituted with a methoxybenzyl group and a nitro group, which are crucial for its biological activity.

Synthesis

The synthesis of 1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions, including the formation of the pyrazole ring followed by selective substitutions. The detailed synthetic pathway is often optimized to enhance yield and purity.

Anticancer Activity

Recent studies highlight the anticancer potential of pyrazole derivatives, including 1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxamide. The compound has shown significant cytotoxic effects against various cancer cell lines, including:

  • MDA-MB-231 (breast cancer) : IC50_{50} values range from 2.43 to 7.84 µM.
  • HepG2 (liver cancer) : IC50_{50} values between 4.98 and 14.65 µM.

These findings suggest that the compound may act as a microtubule-destabilizing agent, inhibiting cell proliferation and inducing apoptosis in cancer cells through mechanisms such as caspase activation and cell cycle arrest .

Cell Line IC50_{50} (µM) Mechanism
MDA-MB-2312.43 - 7.84Microtubule destabilization
HepG24.98 - 14.65Apoptosis induction

Anti-inflammatory Activity

In addition to its anticancer properties, compounds within the pyrazole class have demonstrated anti-inflammatory effects. For instance, studies indicate that certain derivatives exhibit significant inhibition of COX enzymes, which are pivotal in inflammatory pathways. The specific anti-inflammatory activity of 1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxamide is yet to be fully elucidated but aligns with the broader profile of pyrazole compounds .

The biological activity of 1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxamide can be attributed to several mechanisms:

  • Microtubule Inhibition : Disruption of microtubule dynamics leading to mitotic arrest.
  • Apoptosis Induction : Activation of apoptotic pathways through caspase enzyme activation.
  • Anti-inflammatory Pathways : Inhibition of COX enzymes reducing prostaglandin synthesis.

Case Studies

A notable study evaluated the effects of various pyrazole derivatives on cancer cell lines, confirming that those with nitro substitutions exhibited enhanced cytotoxicity compared to their non-nitro counterparts. This reinforces the significance of structural modifications in enhancing biological activity .

Q & A

Q. Critical Factors :

  • Temperature Control : Excessive heat during nitration leads to decomposition.
  • Catalysts : Lewis acids (e.g., ZnCl₂) enhance regioselectivity in cyclization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity .

How is structural characterization of this compound performed using spectroscopic and crystallographic methods?

Basic Research Question
Spectroscopic Analysis :

  • ¹H/¹³C NMR : Identifies substitution patterns (e.g., methoxybenzyl protons at δ 3.8 ppm; nitro group deshields adjacent carbons) .
  • IR Spectroscopy : Confirms carboxamide (C=O stretch ~1680 cm⁻¹) and nitro groups (asymmetric stretch ~1520 cm⁻¹) .

Crystallography : Single-crystal X-ray diffraction reveals:

  • Planar pyrazole ring with dihedral angles <5° relative to the methoxybenzyl group.
  • Hydrogen bonding between the carboxamide and nitro groups stabilizes the crystal lattice .

Table 1 : Key Crystallographic Data (from analogous compounds)

ParameterValue
Space GroupP2₁/c
Bond Length (C-Nitro)1.45 Å
Dihedral Angle4.8°
R-factor0.042

How can computational methods like molecular docking predict the biological activity of this compound?

Advanced Research Question
Methodology :

  • Target Selection : Prioritize enzymes (e.g., DHFR, kinases) based on structural homology to nitroheterocyclic inhibitors .
  • Docking Software : AutoDock Vina or Schrödinger Suite evaluates binding affinity.
  • Scoring Metrics : ΔG values < −7 kcal/mol suggest strong binding; hydrogen bonds with catalytic residues (e.g., Asp27 in DHFR) are critical .

Case Study : Docking into human DHFR (PDB: 1KMS) revealed:

  • Nitro group forms π-π stacking with Phe34.
  • Methoxybenzyl moiety occupies a hydrophobic pocket, enhancing selectivity .

Validation : Compare docking results with in vitro enzyme inhibition assays (IC₅₀ < 10 μM validates predictions) .

What strategies address low yields during the nitro group introduction step?

Advanced Research Question
Challenges : Competing side reactions (e.g., oxidation of benzyl groups) reduce yields.
Solutions :

  • Directed Nitration : Use protecting groups (e.g., acetyl) on sensitive substituents .
  • Alternative Nitrating Agents : Acetyl nitrate in CH₂Cl₂ at −20°C improves regioselectivity .
  • Microwave-Assisted Synthesis : Reduces reaction time from 12h to 30min, minimizing decomposition .

Table 2 : Yield Optimization Under Different Conditions

ConditionYield (%)Byproducts
Conventional HNO₃/H₂SO₄4520%
Acetyl nitrate/CH₂Cl₂685%
Microwave (150°C, 30min)75<2%

How to design experiments for structure-activity relationship (SAR) studies?

Advanced Research Question
Key Modifications :

  • Substituent Variation : Replace methoxybenzyl with halogenated or alkylated analogs to assess hydrophobicity .
  • Nitro Group Reduction : Synthesize the amine derivative to evaluate redox-dependent activity .

Q. Assay Design :

  • In Vitro : Enzyme inhibition (IC₅₀) and cytotoxicity (MTT assay on cancer cell lines).
  • In Silico : CoMFA or QSAR models correlate substituent properties (logP, polarizability) with activity .

Table 3 : SAR of Analogous Compounds

SubstituentIC₅₀ (DHFR, μM)LogP
4-Methoxybenzyl8.22.1
4-Chlorobenzyl5.42.8
4-Nitrobenzyl12.71.9

How to resolve contradictions in reported biological activity data across studies?

Advanced Research Question
Common Issues : Discrepancies arise from assay conditions (e.g., pH, serum proteins) or compound purity.
Resolution Strategies :

Standardized Protocols : Use validated assays (e.g., NIH/NCATS guidelines) .

Metabolite Screening : LC-MS identifies degradation products that may interfere .

Collaborative Validation : Reproduce results in independent labs with shared batches .

Case Example : A 2024 study attributed anti-inflammatory activity to impurity (<5% 4-methoxybenzyl alcohol). Repurification (HPLC) eliminated the effect .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.